molecular formula C11H13F3N2 B1420319 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine CAS No. 1096326-52-1

1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine

Cat. No.: B1420319
CAS No.: 1096326-52-1
M. Wt: 230.23 g/mol
InChI Key: DPMBAWPRMCHMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is a chemical compound with the molecular formula C11H13F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring bearing an amine group

Mechanism of Action

Mode of Action

. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

, suggesting that this compound may also selectively affect certain biochemical pathways.

Result of Action

, it can be inferred that this compound may have a significant impact on cellular functions.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and pyrrolidine.

    Reaction Conditions: The key step involves the condensation of 2-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amine group in the pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-(2-(Trifluoromethyl)benzyl)pyrrolidin-3-amine: This compound has a similar structure but with a benzyl group instead of a phenyl group.

    1-(2-(Trifluoromethyl)phenyl)pyrrolidine: This compound lacks the amine group on the pyrrolidine ring.

    1-(2-(Trifluoromethyl)phenyl)-2-pyrrolidinone: This compound has a carbonyl group instead of an amine group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMBAWPRMCHMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.